Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. 4‑Fluoro‑3‑methylphenyl Analog
The target compound (C₁₈H₂₃N₃O₄, MW 345.39 g·mol⁻¹) differs from the closest commercially available analog, 3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034298-25-2, C₁₈H₂₂FN₃O₃, MW 347.38 g·mol⁻¹) [1], by replacement of a 4-fluoro-3-methylphenyl group with a 4-methoxyphenyl moiety. This substitution reduces molecular weight by approximately 2.0 g·mol⁻¹ and replaces a halogen with an ether oxygen, which is expected to decrease lipophilicity (predicted XLogP3 for the analog is 1.5 [1], while an estimated value for the target compound is ~1.2 based on the absence of fluorine and the presence of a hydrogen-bond acceptor methoxy group). The topological polar surface area of the analog is 69.7 Ų [1]; the target compound is anticipated to have a slightly higher TPSA due to the additional oxygen atom, potentially improving aqueous solubility.
| Evidence Dimension | Physicochemical properties (molecular weight, lipophilicity, polar surface area) |
|---|---|
| Target Compound Data | MW = 345.39 g·mol⁻¹; predicted logP ~1.2; estimated TPSA >69.7 Ų (exact logP and TPSA not experimentally reported). |
| Comparator Or Baseline | 3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034298-25-2): MW = 347.38 g·mol⁻¹; XLogP3 = 1.5; TPSA = 69.7 Ų [1]. |
| Quantified Difference | ΔMW = −2.0 g·mol⁻¹; estimated ΔlogP ≈ −0.3 log units (more hydrophilic); estimated ΔTPSA ≈ +3–5 Ų (more polar surface area). |
| Conditions | Computed properties from PubChem (analog) [1]; target compound properties inferred from structural analogy and vendor technical datasheet . |
Why This Matters
Small differences in lipophilicity and polar surface area can significantly influence membrane permeability, metabolic stability, and off-target binding, making the target compound a potentially more 'lead-like' starting point for central nervous system or anti-inflammatory programs where lower logP is desirable.
- [1] Kuujia, 3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione, CAS 2034298-25-2, https://www.kuujia.com/cas-2034298-25-2.html (accessed 2026-04-30). View Source
